![molecular formula C12H15NO B047440 4,4-Dimethyl-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazole CAS No. 71885-44-4](/img/structure/B47440.png)
4,4-Dimethyl-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazole
Overview
Description
The compound “4,4-Dimethyl-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazole” belongs to the class of organic compounds known as oxazolines, which are cyclic compounds containing an oxazine ring .
Molecular Structure Analysis
The molecular structure of a similar compound, “4,4-Dimethyl-2-pentyne”, has been analyzed . It’s important to note that the structure of “4,4-Dimethyl-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazole” would be different due to the presence of the oxazole ring and the phenyl group.Chemical Reactions Analysis
While specific chemical reactions involving “4,4-Dimethyl-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazole” are not available, oxazolines are known to participate in various chemical reactions. For instance, “4,4-Dimethyl-2-phenyl-2-oxazoline” has been tested as a ligand for the Suzuki coupling reaction of aryl bromides and arylboronic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. While specific data for “4,4-Dimethyl-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazole” is not available, similar compounds like “4,4-Dimethyl-2-pentyne” have been analyzed .Scientific Research Applications
1. Synthesis of Degradable and Chemically Recyclable Polymers The compound is used in the synthesis of degradable and chemically recyclable polymers using five-membered cyclic ketene hemiacetal ester (CKHE) monomers . The studied monomers were 4,4-dimethyl-2-methylene-1,3-dioxolan-5-one (DMDL) and 5-methyl-2-methylene-5-phenyl-1,3-dioxolan-4-one (PhDL). The two monomers were synthesized in high yields (80–90%), which is an attractive feature .
Chemical Intermediate
4,4’-Dimethyl-2,2’-bipyridine is used as a chemical Intermediate. It can be used for the determination of ferrous and cyanide compounds .
Asymmetric Synthesis of 3-Substituted 3,4-Dihydroisocoumarins
The compound is used in the asymmetric synthesis of 3-substituted 3,4-dihydroisocoumarins via stereoselective addition of laterally lithiated chiral 2-(o-tolyl)oxazolines to aldehydes followed by acid-catalyzed lactonization .
Optional Ortho and Lateral Lithiations
The compound is used in optional ortho and lateral lithiations of 4,4-dimethyl-2-(o-tolyl)oxazolines .
Mechanism of Action
Target of Action
Similar compounds such as oxazoline derivatives have been used in the preparation of certain types of benzamides .
Mode of Action
It’s worth noting that oxazoline derivatives, in general, have been demonstrated to have chemically stable urea linkages that can be employed for protection/deprotection of amino groups .
Biochemical Pathways
It’s known that oxazoline derivatives can be involved in the synthesis of certain types of benzamides .
Result of Action
It’s known that similar compounds can be used as intermediates in the synthesis of certain types of benzamides .
Action Environment
It’s worth noting that the stability of similar compounds under acidic, alkaline, and aqueous conditions has been demonstrated .
properties
IUPAC Name |
4,4-dimethyl-2-(2-methylphenyl)-5H-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-9-6-4-5-7-10(9)11-13-12(2,3)8-14-11/h4-7H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMMHEIXGWIETI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(CO2)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20440702 | |
Record name | 4,4-Dimethyl-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20440702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dimethyl-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazole | |
CAS RN |
71885-44-4 | |
Record name | 4,4-Dimethyl-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20440702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 4,4-Dimethyl-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazole influence its reactivity in ruthenium-catalyzed C-H/olefin coupling reactions?
A: The research by [] demonstrates that 4,4-Dimethyl-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazole participates in ruthenium-catalyzed C-H/olefin coupling reactions with triethoxyvinylsilane. Interestingly, this reaction primarily yields the olefinic analogue of the expected 1:1 addition product. This suggests that the nitrogen and oxygen atoms within the 1,3-oxazole ring can direct the ruthenium catalyst to activate the aromatic C-H bond, leading to a unique reaction pathway favoring olefin formation. Further investigations into the mechanistic details and the influence of substituents on the heterocyclic ring are needed to fully understand this selectivity.
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